molecular formula C12H11N3O2 B3145623 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide CAS No. 57771-94-5

6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide

Cat. No. B3145623
CAS RN: 57771-94-5
M. Wt: 229.23 g/mol
InChI Key: LSQUSHGNFAJCBJ-UHFFFAOYSA-N
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Description

“6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide” is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 . It is used for proteomics research .


Synthesis Analysis

The synthesis of related compounds, substituted 1,2-dihydro-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, has been reported in the literature . The synthesis was achieved via 7-bromo-3-ethylthio-4,5-difluoro-2-methylindole, which was prepared by Gassman’s indole synthesis . Another method for the synthesis of similar compounds involves the Vilsmeier–Haack reaction of the corresponding 7-acetyl-2-arylindoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The molecular weight is 229.24 .

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide, have found significant applications as anticorrosive materials. These compounds demonstrate effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. Quinoline derivatives containing polar substituents such as hydroxyl, methoxy, amino, and nitro groups effectively adsorb onto surfaces, protecting against corrosion. This review covers recent advancements in the use of quinoline-based compounds for corrosion inhibition, highlighting their potential in reducing the adverse impact of corrosion on materials and structures (Verma, Quraishi, & Ebenso, 2020).

Quinoxaline Derivatives in Medicine and Catalysis

Quinoxaline, a compound structurally related to quinoline derivatives, and its analogs have been explored for their antitumoral properties and as catalyst ligands. These derivatives are employed in diverse fields ranging from pharmaceuticals to dyes and antibiotics, showcasing the versatility of quinoline and its structurally related compounds in scientific research. The synthesis and applications of quinoxaline derivatives underline the potential of quinoline derivatives like this compound in developing new therapeutic agents and catalytic materials (Pareek & Kishor, 2015).

Heterocyclic Compounds in Optical Sensing and Medicine

The application of heterocyclic compounds, including pyrroloquinoline derivatives, extends to optical sensors and medicinal chemistry. These compounds are recognized for their exquisite sensing materials and a broad spectrum of biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes, indicating the significant role heterocyclic compounds like this compound play in developing advanced sensing technologies and therapeutic agents (Jindal & Kaur, 2021).

Safety and Hazards

The safety and hazards associated with “6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide” are not explicitly mentioned in the available resources. It is recommended to handle this compound following standard laboratory safety procedures .

properties

IUPAC Name

9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-14-12(17)9-6-15-5-4-7-2-1-3-8(10(7)15)11(9)16/h1-3,6H,4-5,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQUSHGNFAJCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 2
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 3
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 4
Reactant of Route 4
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 5
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide
Reactant of Route 6
6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide

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